1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene
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Overview
Description
1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene is an aromatic compound with the molecular formula C11H13ClF2O It is characterized by the presence of chlorine, fluorine, and a 3-methylbutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on a benzene ring with chlorine, fluorine, and a 3-methylbutoxy group. One common method involves the use of chlorobenzene as a starting material, followed by fluorination and subsequent etherification to introduce the 3-methylbutoxy group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to optimize the substitution reactions. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts with organoboron reagents under mild conditions.
Major Products:
- Substituted aromatic compounds with various functional groups.
- Quinones and hydro derivatives.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,4-difluoro-5-(3-methylbutoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets .
Comparison with Similar Compounds
1-Chloro-2,4-difluorobenzene: Lacks the 3-methylbutoxy group, making it less complex and potentially less reactive.
1-Chloro-3,5-difluorobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1-Chloro-2,4-difluoro-5-methoxybenzene: Contains a methoxy group instead of a 3-methylbutoxy group, affecting its reactivity and applications.
Uniqueness: This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
1-chloro-2,4-difluoro-5-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2O/c1-7(2)3-4-15-11-5-8(12)9(13)6-10(11)14/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTOFTQSILPNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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